(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene (1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene
Brand Name: Vulcanchem
CAS No.: 119479-37-7
VCID: VC20876979
InChI: InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1
SMILES: CC(C)C1=CCC2(C(C1)O2)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene

CAS No.: 119479-37-7

Cat. No.: VC20876979

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene - 119479-37-7

Specification

CAS No. 119479-37-7
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene
Standard InChI InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1
Standard InChI Key JVQQTQFGLBPBSV-VHSXEESVSA-N
Isomeric SMILES CC(C)C1=CC[C@@]2([C@H](C1)O2)C
SMILES CC(C)C1=CCC2(C(C1)O2)C
Canonical SMILES CC(C)C1=CCC2(C(C1)O2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator